Cas no 2138076-05-6 (1,4-dimethyl-3-(1,2,2-trimethylcyclopropyl)-1H-pyrazol-5-amine)

1,4-dimethyl-3-(1,2,2-trimethylcyclopropyl)-1H-pyrazol-5-amine Chemical and Physical Properties
Names and Identifiers
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- EN300-1152403
- 1,4-dimethyl-3-(1,2,2-trimethylcyclopropyl)-1H-pyrazol-5-amine
- 2138076-05-6
-
- Inchi: 1S/C11H19N3/c1-7-8(13-14(5)9(7)12)11(4)6-10(11,2)3/h6,12H2,1-5H3
- InChI Key: JLCKYLDJSMCAPJ-UHFFFAOYSA-N
- SMILES: N1=C(C(C)=C(N)N1C)C1(C)CC1(C)C
Computed Properties
- Exact Mass: 193.157897619g/mol
- Monoisotopic Mass: 193.157897619g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 14
- Rotatable Bond Count: 1
- Complexity: 251
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 43.8Ų
- XLogP3: 2.2
1,4-dimethyl-3-(1,2,2-trimethylcyclopropyl)-1H-pyrazol-5-amine Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1152403-0.5g |
1,4-dimethyl-3-(1,2,2-trimethylcyclopropyl)-1H-pyrazol-5-amine |
2138076-05-6 | 0.5g |
$1124.0 | 2023-06-09 | ||
Enamine | EN300-1152403-0.05g |
1,4-dimethyl-3-(1,2,2-trimethylcyclopropyl)-1H-pyrazol-5-amine |
2138076-05-6 | 0.05g |
$983.0 | 2023-06-09 | ||
Enamine | EN300-1152403-1.0g |
1,4-dimethyl-3-(1,2,2-trimethylcyclopropyl)-1H-pyrazol-5-amine |
2138076-05-6 | 1g |
$1172.0 | 2023-06-09 | ||
Enamine | EN300-1152403-5.0g |
1,4-dimethyl-3-(1,2,2-trimethylcyclopropyl)-1H-pyrazol-5-amine |
2138076-05-6 | 5g |
$3396.0 | 2023-06-09 | ||
Enamine | EN300-1152403-0.1g |
1,4-dimethyl-3-(1,2,2-trimethylcyclopropyl)-1H-pyrazol-5-amine |
2138076-05-6 | 0.1g |
$1031.0 | 2023-06-09 | ||
Enamine | EN300-1152403-0.25g |
1,4-dimethyl-3-(1,2,2-trimethylcyclopropyl)-1H-pyrazol-5-amine |
2138076-05-6 | 0.25g |
$1078.0 | 2023-06-09 | ||
Enamine | EN300-1152403-2.5g |
1,4-dimethyl-3-(1,2,2-trimethylcyclopropyl)-1H-pyrazol-5-amine |
2138076-05-6 | 2.5g |
$2295.0 | 2023-06-09 | ||
Enamine | EN300-1152403-10.0g |
1,4-dimethyl-3-(1,2,2-trimethylcyclopropyl)-1H-pyrazol-5-amine |
2138076-05-6 | 10g |
$5037.0 | 2023-06-09 |
1,4-dimethyl-3-(1,2,2-trimethylcyclopropyl)-1H-pyrazol-5-amine Related Literature
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Pablo Lozano-Reis,Ramón Sayós,José A. Rodriguez,Francesc Illas Phys. Chem. Chem. Phys., 2020,22, 26145-26154
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Nurcan Bicer,Emel Yildiz,Arash Alizadeh Yegani,Fazilet Aksu New J. Chem., 2018,42, 8098-8104
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Joseph F. Parker,Christopher N. Chervin,Eric S. Nelson,Debra R. Rolison,Jeffrey W. Long Energy Environ. Sci., 2014,7, 1117-1124
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Kinga Suwinska,Anthony W. Coleman CrystEngComm, 2008,10, 1302-1304
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Wentao Wang,Tao Zheng,Qicheng Zhang,Fan Wu,Yihan Liu,Lin Zhang,Jun Zhang,Mingqian Wang,Yi Sun Biomater. Sci., 2020,8, 1748-1758
Additional information on 1,4-dimethyl-3-(1,2,2-trimethylcyclopropyl)-1H-pyrazol-5-amine
Research Brief on 1,4-dimethyl-3-(1,2,2-trimethylcyclopropyl)-1H-pyrazol-5-amine (CAS: 2138076-05-6)
1,4-dimethyl-3-(1,2,2-trimethylcyclopropyl)-1H-pyrazol-5-amine (CAS: 2138076-05-6) is a novel pyrazole derivative that has recently garnered significant attention in the field of chemical biology and pharmaceutical research. This compound exhibits a unique structural framework, characterized by a cyclopropyl moiety and a dimethyl-substituted pyrazole ring, which suggests potential bioactivity in various therapeutic areas. Recent studies have focused on its synthesis, pharmacological properties, and possible applications in drug development.
The synthesis of 1,4-dimethyl-3-(1,2,2-trimethylcyclopropyl)-1H-pyrazol-5-amine involves a multi-step process, including cyclopropanation and pyrazole ring formation. Researchers have optimized the reaction conditions to improve yield and purity, making it feasible for large-scale production. The compound's structural uniqueness has prompted investigations into its mechanism of action, particularly its interactions with biological targets such as enzymes and receptors.
Preliminary pharmacological studies indicate that 1,4-dimethyl-3-(1,2,2-trimethylcyclopropyl)-1H-pyrazol-5-amine may exhibit promising activity in modulating specific signaling pathways. For instance, in vitro assays have demonstrated its potential as an inhibitor of certain kinases involved in inflammatory and oncogenic processes. These findings suggest that the compound could be a candidate for further development as a therapeutic agent in diseases such as cancer and autoimmune disorders.
In addition to its pharmacological potential, the compound's physicochemical properties, such as solubility and stability, have been evaluated to assess its suitability for drug formulation. Recent advancements in formulation technology have addressed some of the initial challenges, paving the way for preclinical studies. Researchers are also exploring its pharmacokinetic profile to determine bioavailability and metabolic pathways.
The latest research on 1,4-dimethyl-3-(1,2,2-trimethylcyclopropyl)-1H-pyrazol-5-amine highlights its versatility and potential as a scaffold for further chemical modifications. Structure-activity relationship (SAR) studies are underway to optimize its bioactivity and reduce potential off-target effects. Collaborative efforts between academic institutions and pharmaceutical companies are expected to accelerate its transition from bench to bedside.
In conclusion, 1,4-dimethyl-3-(1,2,2-trimethylcyclopropyl)-1H-pyrazol-5-amine represents a promising compound in the realm of chemical biology and drug discovery. Its unique structure and preliminary bioactivity profile warrant further investigation to fully elucidate its therapeutic potential. Continued research efforts will be crucial in determining its viability as a lead compound for the development of novel pharmaceuticals.
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